8-(1H-imidazol-2-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

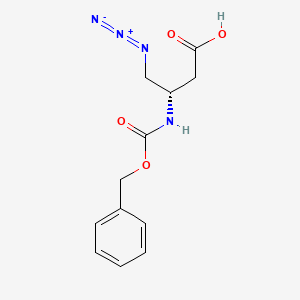

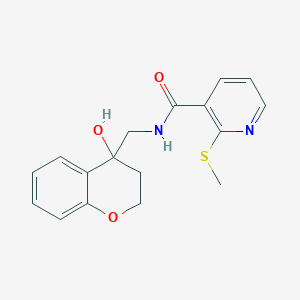

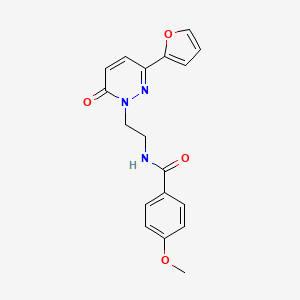

8-(1H-imidazol-2-yl)quinoline is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinoline structure .

Synthesis Analysis

Imidazole is known to be synthesized from glyoxal and ammonia . A series of N - (2- (1-R-1 H -benzo [ d ]imidazol-2-yl)quinolin-8-yl)-2-R 1 -4-R 2 -benzamide derivatives was synthesized and characterized .Molecular Structure Analysis

The molecular weight of 8-(1H-imidazol-2-yl)quinoline is 195.22 . The InChI code for this compound is 1S/C12H9N3/c1-3-9-4-2-6-13-11(9)10(5-1)12-14-7-8-15-12/h1-8H, (H,14,15) .Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . It is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .科学的研究の応用

Electrochemical Behavior and Catalysis

- Alkylated 2-(2′-quinolylbenzimidazole) Complexes : A study by Hanson and Warren (2018) explored the synthesis and electrochemical behavior of ClRe(CO)3 complexes with various 2-(2′-quinolylbenzimidazole) ligands. These complexes showed unique electrochemical properties and modest catalytic currents for CO2 reduction, indicating potential in electrocatalysis.

Biological Activities and Molecular Properties

- Anticancer Activity : Luo et al. (2021) studied the synthesis and anticancer activity of Silver(I)-N-Heterocyclic Carbene Complexes containing quinolin-8-yl groups. They found that these complexes exhibited significant inhibitory effects on breast cancer cell growth, suggesting potential therapeutic applications (Luo et al., 2021).

- Antibacterial and Antioxidant Properties : Jayanna et al. (2013) synthesized novel 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives and found them to exhibit encouraging antibacterial and antioxidant activities (Jayanna et al., 2013).

- Chemosensor Development : Guo et al. (2013) designed and synthesized a fluorescent chemosensor based on 8-hydroxyquinoline derivative for detecting cyanide in aqueous solutions, demonstrating potential applications in environmental monitoring and biological systems (Guo et al., 2013).

Synthesis and Characterization of Derivatives

- Nickel Complexes for Ethylene Oligomerization : A study by Wang, Shen, and Sun (2009) synthesized a series of nickel complexes with N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives, demonstrating their effectiveness in ethylene oligomerization (Wang et al., 2009).

- Hydroxyapatite-Encapsulated Nanoparticles : Mouradzadegun et al. (2015) used sulfamic acid-functionalized γ-Fe2O3 nanoparticles encapsulated by hydroxyapatite as a catalyst for synthesizing N-fused imidazole-quinoline conjugates. This demonstrates the utility of these materials in green chemistry and catalyst design (Mouradzadegun et al., 2015).

Miscellaneous Applications

- Imidazoquinolinethiones Synthesis : Besson et al. (2000) reported a novel synthesis of imidazoquinolinethiones from 8-aminoquinolines, highlighting a unique pathway in organic synthesis and the potential for developing novel compounds (Besson et al., 2000).

- Corrosion Inhibition : Dkhireche et al. (2020) investigated the corrosion inhibition properties of quinoline derivatives on mild steel in phosphoric acid media, revealing their potential as corrosion inhibitors (Dkhireche et al., 2020).

作用機序

While the specific mechanism of action for 8-(1H-imidazol-2-yl)quinoline is not mentioned in the search results, imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

It is stored at room temperature .

Safety and Hazards

The compound is known to cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

特性

IUPAC Name |

8-(1H-imidazol-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-3-9-4-2-6-13-11(9)10(5-1)12-14-7-8-15-12/h1-8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILHDXZNJPWBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=NC=CN3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1H-imidazol-2-yl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B2581128.png)

![2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2581134.png)

![(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2581143.png)